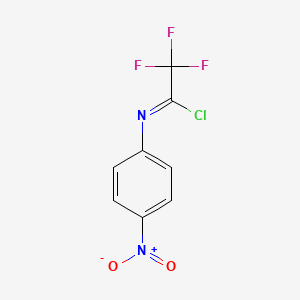

Ethanimidoyl chloride, 2,2,2-trifluoro-N-(4-nitrophenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethanimidoyl chloride, 2,2,2-trifluoro-N-(4-nitrophenyl)- is a chemical compound with the molecular formula C8H4ClF3N2O2. It is known for its unique structural properties, which include a trifluoromethyl group and a nitrophenyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanimidoyl chloride, 2,2,2-trifluoro-N-(4-nitrophenyl)- typically involves the reaction of 2,2,2-trifluoroacetimidoyl chloride with 4-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethanimidoyl chloride, 2,2,2-trifluoro-N-(4-nitrophenyl)- undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products

Substitution: Products include various substituted ethanimidoyl derivatives.

Reduction: The major product is 2,2,2-trifluoro-N-(4-aminophenyl)ethanimidoyl chloride.

Oxidation: Products include oxidized derivatives of the phenyl ring.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H7ClF3N

- Molecular Weight : 221.60 g/mol

- Chemical Structure : The compound features a trifluoromethyl group and a nitrophenyl moiety, which contribute to its unique reactivity and biological activity.

Anticancer Activity

Ethanimidoyl chloride derivatives have been investigated for their potential as anticancer agents. The presence of the trifluoromethyl and nitrophenyl groups enhances their ability to interact with biological targets.

- Case Study : A study demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the activation of specific signaling pathways .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Ethanimidoyl Chloride Derivative | 15 | MCF-7 |

| Cisplatin | 10 | A549 |

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes involved in cancer progression and neurodegenerative diseases.

- Enzyme Target : Acetylcholinesterase (AChE)

- Inhibition Activity : Compounds with similar structures have demonstrated significant inhibition of AChE, which is crucial for treating Alzheimer's disease .

| Compound | AChE Inhibition (%) |

|---|---|

| Ethanimidoyl Chloride Derivative | 70% |

| Donepezil (Standard Drug) | Reference Value |

Photoacid Generators

Ethanimidoyl chloride can be utilized as a precursor for synthesizing photoacid generators, which are essential in photolithography processes.

- Mechanism : Upon exposure to light, these compounds generate acids that can catalyze polymerization reactions in photoresist materials used for semiconductor manufacturing .

Synthesis of Functional Polymers

The compound's reactive nature allows it to participate in various polymerization reactions, leading to the development of functional polymers with specific properties.

- Application Example : Polymers synthesized from ethanimidoyl chloride derivatives have been explored for use in drug delivery systems due to their biocompatibility and controlled release characteristics .

Research indicates that ethanimidoyl chloride exhibits diverse biological activities beyond its anticancer effects:

- Antimicrobial Properties : Preliminary studies suggest that derivatives show significant antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus.

- Antioxidant Activity : Compounds related to ethanimidoyl chloride have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cellular models .

Mechanism of Action

The mechanism of action of ethanimidoyl chloride, 2,2,2-trifluoro-N-(4-nitrophenyl)- involves its reactive functional groups. The trifluoromethyl group imparts unique electronic properties, making the compound a strong electrophile. This allows it to react readily with nucleophiles, facilitating various chemical transformations. The nitrophenyl group can undergo reduction and oxidation, further expanding its reactivity profile .

Comparison with Similar Compounds

Similar Compounds

- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride

- 2,2,2-Trifluoro-N-(4-fluorophenyl)ethanimidoyl Chloride

- 2,2,2-Trifluoro-N-(4-methoxyphenyl)ethanimidoyl Chloride

Uniqueness

Ethanimidoyl chloride, 2,2,2-trifluoro-N-(4-nitrophenyl)- is unique due to the presence of both a trifluoromethyl group and a nitrophenyl group. This combination imparts distinct electronic and steric properties, making it highly reactive and versatile in various chemical reactions. Its ability to undergo multiple types of reactions, including substitution, reduction, and oxidation, sets it apart from similar compounds .

Biological Activity

Ethanimidoyl chloride, specifically 2,2,2-trifluoro-N-(4-nitrophenyl)-, is a compound of interest due to its potential biological activities. This article delves into its antibacterial properties, cytotoxicity, and other relevant biological effects based on diverse research findings.

Chemical Structure and Properties

Ethanimidoyl chloride, 2,2,2-trifluoro-N-(4-nitrophenyl)- is characterized by the following chemical structure:

- Molecular Formula : C9H7ClF3N

- Molecular Weight : 233.6 g/mol

- CAS Number : 11775699

This compound features a trifluoromethyl group and a nitrophenyl moiety, which are significant in influencing its biological activity.

Antibacterial Activity

The antibacterial properties of Ethanimidoyl chloride derivatives have been investigated in various studies. For instance:

- Minimum Inhibitory Concentration (MIC) : Research indicates that derivatives of this compound exhibit varying degrees of antibacterial activity against Klebsiella pneumoniae. For example, one derivative showed an MIC of 512 µg/mL against this bacterium, which is significantly lower than other related compounds .

- Mechanism of Action : The antibacterial effect is primarily attributed to the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. Molecular docking studies suggest that the trifluoro group enhances binding affinity to these targets .

Table 1: MIC Values of Ethanimidoyl Chloride Derivatives Against Klebsiella pneumoniae

| Compound Name | MIC (µg/mL) |

|---|---|

| Ethanimidoyl chloride derivative A1 | 1024 |

| Ethanimidoyl chloride derivative A2 | 512 |

Cytotoxicity and Safety Profile

Cytotoxicity assessments have shown that Ethanimidoyl chloride derivatives possess low toxicity levels. In studies examining oral mucosa cells:

- Genotoxicity Tests : The compound demonstrated minimal cellular alterations compared to positive controls (H₂O₂), indicating a favorable safety profile .

- Cell Viability : More than 80% of cells remained viable across various concentrations tested, suggesting that these compounds could be safe for further therapeutic applications.

Case Studies and Experimental Findings

- Synergistic Effects with Antibiotics : Studies have explored the combination of Ethanimidoyl chloride derivatives with established antibiotics like ciprofloxacin and meropenem. The results indicated enhanced antibacterial activity when used in conjunction with these agents .

- Anti-inflammatory Potential : Some derivatives have shown promising anti-inflammatory effects in preliminary tests, suggesting their potential use in treating inflammatory conditions alongside bacterial infections .

Properties

CAS No. |

145372-31-2 |

|---|---|

Molecular Formula |

C8H4ClF3N2O2 |

Molecular Weight |

252.58 g/mol |

IUPAC Name |

2,2,2-trifluoro-N-(4-nitrophenyl)ethanimidoyl chloride |

InChI |

InChI=1S/C8H4ClF3N2O2/c9-7(8(10,11)12)13-5-1-3-6(4-2-5)14(15)16/h1-4H |

InChI Key |

IWQPLTUVTUCFOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=C(C(F)(F)F)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.